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3-Fluoro-2-(methylsulphonyl)benzaldehyde

Cat. No.: B13431845
M. Wt: 202.20 g/mol
InChI Key: FHKXMEUJJMGPBV-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorides in Contemporary Synthetic Design

The introduction of fluorine into organic molecules, particularly aromatic systems, is a widely employed strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts considerable metabolic stability to molecules by blocking sites susceptible to oxidative degradation by enzymes. nih.govresearchgate.net This enhanced stability often leads to improved biological activity and pharmacokinetic profiles of drug candidates. nih.gov

Furthermore, fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule. It can influence acidity (pKa values), lipophilicity, and conformational preferences, all of which are critical parameters in medicinal chemistry for optimizing drug-target interactions. acs.org While classic methods for creating aryl-fluorine bonds, such as the Balz-Schiemann reaction, have been historically important, they often require harsh conditions. nih.govresearchgate.net This has driven the development of modern fluorination techniques to allow for the late-stage introduction of fluorine into complex molecules, highlighting the continued importance of fluorinated building blocks in synthetic design. nih.gov

Role of Sulfonyl Groups as Electron-Withdrawing Moieties and Synthetic Handles

The sulfonyl group (–SO2R) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's high oxidation state. fiveable.mereddit.com This strong inductive and resonance effect significantly reduces the electron density of the aromatic ring to which it is attached. rsc.orgresearchgate.net This electron-withdrawing nature makes the sulfonyl group crucial for modulating the reactivity of a molecule. For instance, it can stabilize adjacent negative charges (carbanions), facilitating a variety of carbon-carbon bond-forming reactions. fiveable.mersc.org

Beyond its electronic influence, the sulfonyl group serves as a versatile synthetic handle. Its ability to act as a leaving group in nucleophilic aromatic substitution reactions or as a directing group for subsequent functionalization makes it a valuable tool in the synthesis of polysubstituted aromatic compounds. fiveable.mersc.org The tetrahedral geometry of the sulfonyl group also introduces specific steric constraints that can be exploited in stereoselective synthesis. researchgate.net

Overview of Benzaldehyde (B42025) Derivatives as Versatile Intermediates

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde functional group. acs.orgresearchgate.net The aldehyde can undergo a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. d-nb.info

This versatility makes substituted benzaldehydes key precursors for the synthesis of a diverse range of complex molecules, including pharmaceuticals, fragrances, dyes, and polymers. orientjchem.orgresearchgate.net The specific substituents on the benzene (B151609) ring can modulate the reactivity of the aldehyde group and provide additional sites for chemical modification, allowing for the construction of highly functionalized molecular architectures. d-nb.infoossila.com The development of efficient synthetic methods to produce functionalized benzaldehydes remains an active area of research. acs.orgresearchgate.net

Contextualization of 3-Fluoro-2-(methylsulphonyl)benzaldehyde within Advanced Synthetic Strategies

This compound (CAS No. 1895585-90-6) is a specialized chemical intermediate that embodies the synergistic effects of its distinct functional groups. bldpharm.com The compound features an aldehyde group for versatile synthetic transformations, a fluorine atom to impart metabolic stability and modulate electronic properties, and a methylsulfonyl group that acts as a potent electron-withdrawing and directing group.

The substitution pattern of this molecule is particularly noteworthy. The powerful electron-withdrawing methylsulfonyl group at the ortho position, combined with the electronegative fluorine atom at the meta position, renders the aromatic ring highly electron-deficient. This electronic profile makes the molecule a candidate for specialized applications in nucleophilic aromatic substitution reactions and as a building block for creating complex, electron-poor aromatic systems. The aldehyde functionality serves as a primary reaction site, allowing this pre-functionalized aromatic core to be incorporated into larger molecular frameworks, likely finding utility in the synthesis of novel agrochemicals, materials, or pharmaceutical agents where precise control over electronic properties and metabolic stability is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3S B13431845 3-Fluoro-2-(methylsulphonyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO3S

Molecular Weight

202.20 g/mol

IUPAC Name

3-fluoro-2-methylsulfonylbenzaldehyde

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-5H,1H3

InChI Key

FHKXMEUJJMGPBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2 Methylsulphonyl Benzaldehyde and Its Analogs

Retrosynthetic Analysis of 3-Fluoro-2-(methylsulphonyl)benzaldehyde

A retrosynthetic analysis of the target molecule identifies several key bond disconnections that suggest potential forward synthetic pathways. The primary disconnections are:

C-S Bond: Disconnecting the bond between the aromatic ring and the sulfur atom of the methylsulfonyl group leads to a 3-fluorobenzaldehyde (B1666160) derivative and a methylsulfonyl source. In the forward direction, this suggests the introduction of the sulfonyl group onto a pre-formed 3-fluorobenzaldehyde ring, likely via an intermediate such as a thioether.

C-C Bond (Formyl Group): Disconnection of the aldehyde group from the ring points to a 1-fluoro-2-(methylsulfonyl)benzene precursor. The aldehyde could be introduced in the forward synthesis via formylation or oxidation of a corresponding benzyl (B1604629) group.

C-F Bond: Cleavage of the carbon-fluorine bond suggests a 2-(methylsulfonyl)benzaldehyde (B1585285) precursor that could be fluorinated.

These disconnections form the basis for the detailed strategies discussed below, primarily highlighting convergent approaches (based on the C-S disconnection) and direct functionalization methods (based on C-C and other disconnections).

Direct Functionalization Approaches on Benzaldehyde (B42025) Cores

These approaches begin with a benzaldehyde derivative and introduce the remaining functional groups directly onto the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. However, its application to the synthesis of this compound is complicated by the directing effects of the substituents.

The aldehyde group (-CHO) is a deactivating and meta-directing group. ncert.nic.inyoutube.com

The fluoro group (-F) is an activating (weakly) and ortho-, para-directing group.

The methylsulfonyl group (-SO2CH3) is a strongly deactivating and meta-directing group.

Attempting to introduce the methylsulfonyl group via sulfonation onto a 3-fluorobenzaldehyde precursor would be challenging. The aldehyde group would direct the incoming electrophile to the 5-position, while the fluorine atom would direct it to the 2-, 4-, and 6-positions. The combined and competing effects would likely lead to a mixture of products with low yield of the desired 2-sulfonyl isomer. Similarly, formylation of 2-fluoro-methylsulfonylbenzene would also face regiochemical issues. Therefore, standard EAS reactions are generally not suitable for achieving this specific substitution pattern efficiently. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a powerful tool for synthesizing fluorinated aromatic compounds, as fluorine can act as an effective leaving group, especially when the aromatic ring is activated by electron-withdrawing groups like an aldehyde or nitro group. core.ac.uk This strategy typically proceeds via a two-step addition-elimination process involving a resonance-stabilized Meisenheimer complex intermediate. core.ac.uk

A potential SNAr approach to a fluoro-benzaldehyde analog could involve the reaction of a polyhalogenated benzaldehyde with a fluoride (B91410) source. For instance, reacting a precursor like 2,3-dichloro-benzaldehyde with potassium fluoride under specific conditions could potentially yield the 3-fluoro-2-chloro-benzaldehyde intermediate. The success of such reactions is highly dependent on the substrate and reaction conditions, as the aldehyde group itself can be susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

ReactantNucleophileProductConditionsNotes
Polyfluorinated Benzonitrileα-hydroxycarbonyl compoundFluorinated BenzofuranDBU, DMF, 80 °CDemonstrates SNAr on a related activated ring system. nih.gov
2,3,6-trifluoro-4-bromo-benzaldehydeSodium methoxide (B1231860)3,6-difluoro-4-bromo-2-methoxybenzaldehyde65 °CShows regioselective SNAr at the C2 position, activated by the aldehyde. wuxiapptec.com

This table presents data for analogous SNAr reactions on activated aromatic systems to illustrate the principle.

Directed ortho metalation (DoM) offers a highly regioselective alternative to EAS for functionalizing aromatic rings. chem-station.comwikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-position. wikipedia.org

While aldehydes are typically incompatible with strong bases like n-butyllithium, methods have been developed to overcome this limitation. One such strategy involves the in situ protection of the aldehyde group with a chelating diamine, which allows for ortho-lithiation to proceed. chem-station.com A hypothetical route for the target molecule could involve:

In situ protection of 3-fluorobenzaldehyde.

Directed lithiation at the ortho-position (C2).

Quenching the resulting aryllithium intermediate with a sulfur electrophile, such as dimethyl disulfide (CH3SSCH3), to introduce a methylthio group (-SCH3).

Subsequent oxidation of the methylthio group to the desired methylsulfonyl group (-SO2CH3).

Recent advances have also utilized transient directing groups to achieve ortho C-H functionalization of benzaldehydes, including hydroxylation and fluorination, further expanding the scope of this methodology. acs.orgprinceton.edu

Convergent Synthesis from Pre-Functionalized Building Blocks

A highly effective and common method for introducing a methylsulfonyl group is the oxidation of a corresponding methylthioether (methylthio group). wikipedia.org The thioether itself is typically installed via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is displaced by a thiomethoxide source.

A plausible and efficient convergent synthesis for this compound would start with a di-substituted benzene (B151609) derivative, such as 3-fluoro-2-chlorobenzaldehyde or 2,3-difluorobenzaldehyde. The synthesis would proceed in two key steps:

Nucleophilic Aromatic Substitution: The starting material is treated with sodium thiomethoxide (NaSCH3). The more labile halogen at the 2-position, activated by the electron-withdrawing aldehyde group, is displaced by the thiomethoxide nucleophile to form 3-fluoro-2-(methylthio)benzaldehyde.

Oxidation: The intermediate thioether is then oxidized to the target sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).

This two-step sequence is analogous to established industrial processes for similar compounds, such as the synthesis of p-methylsulfonyl benzaldehyde from 4-chlorobenzaldehyde. google.com

Starting MaterialReagentsIntermediate/ProductYieldReference
4-chlorobenzaldehyde1. NaSCH32. H2O2, H2SO4, MnSO4p-methylsulfonyl benzaldehyde94.5% (overall) google.com
Morita–Baylis–Hillman acetatesMethanesulfonamideDihydroquinoline sulfonamidesHigh yields nih.gov

This table provides data from related syntheses to illustrate the effectiveness of introducing the methylsulfonyl group via thioether formation and oxidation.

Strategies Involving Fluorine Atom Introduction

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. For the synthesis of this compound, the introduction of the fluorine atom can be envisioned at various stages of the synthetic sequence. Late-stage fluorination, the introduction of fluorine in the final steps of a synthesis, is often a preferred strategy as it allows for the diversification of complex molecules without the need to carry over the fluorine atom through a lengthy synthetic route. nih.govharvard.edu

Several modern methods for late-stage aromatic fluorination are available. One approach involves the transformation of readily available functional groups, such as phenols, into aryl fluorides. Reagents like PhenoFluor™ enable the direct deoxyfluorination of phenols. nih.gov Another powerful strategy is the transition metal-catalyzed fluorination of arylboronic acids or aryl stannanes. nih.gov For instance, silver-catalyzed fluorination of aryl stannanes has demonstrated exceptional tolerance for a wide variety of functional groups, making it suitable for complex substrates. nih.gov

Aryl sulfonium (B1226848) salts have also emerged as valuable precursors for late-stage [¹⁸F]fluorination in positron emission tomography (PET) tracer synthesis, a principle that can be extended to non-radioactive fluorination. This method involves a site-selective C-H functionalization to form an aryl dibenzothiophenium salt, which can then undergo nucleophilic aromatic substitution with a fluoride source. nih.gov

Below is a table summarizing potential late-stage fluorination strategies applicable to precursors of this compound.

Precursor Functional GroupFluorination Reagent/CatalystMethodKey Advantages
Phenol (B47542)PhenoFluor™DeoxyfluorinationDirect conversion of phenols to aryl fluorides. nih.gov
Arylboronic AcidPd catalyst / F⁻ sourceCatalytic FluorinationUtilizes readily available boronic acids. nih.gov
Aryl StannaneAg catalyst / F⁻ sourceCatalytic FluorinationHigh functional group tolerance. nih.gov
C-H BondDibenzothiophene S-oxide / Acid Anhydride then F⁻C-H Functionalization / SₙArHigh site-selectivity. nih.gov

Formation of the Aldehyde Moiety in Late-Stage Synthesis

The introduction of the aldehyde group in the final stages of a synthesis is a common and crucial step. This approach avoids potential side reactions associated with the reactivity of the formyl group during preceding transformations. Several methods can be employed for the late-stage formylation of a fluorinated methylsulphonyl benzene precursor.

Classical formylation methods include the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) and the Gattermann-Koch reaction (using carbon monoxide and hydrogen chloride under pressure), though these often require harsh conditions. google.combyjus.com A milder alternative is the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄.

More contemporary and milder approaches are often preferred. The oxidation of a corresponding benzyl alcohol is a widely used method. This can be achieved with a variety of reagents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane, which offer good selectivity for the aldehyde without over-oxidation to the carboxylic acid.

Another strategy is the reduction of a corresponding carboxylic acid derivative, such as an ester or an acid chloride. For instance, the Rosenmund reduction catalytically hydrogenates an acyl chloride to an aldehyde. Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes at low temperatures.

Direct C-H formylation of substituted benzenes is also an area of active research, offering a highly atom-economical route. researchgate.net Furthermore, organocatalytic methods for the formylation of boronic acids have been developed, providing an environmentally friendly and efficient alternative to transition metal-based processes. dicp.ac.cn

Catalytic Approaches in the Preparation of this compound

Catalytic methods are central to modern organic synthesis, offering efficiency, selectivity, and sustainability. The construction of the target molecule can heavily rely on catalytic transformations, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of this compound or its precursors. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly versatile due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters. nih.govnih.gov

For instance, a plausible synthetic route could involve the Suzuki-Miyaura coupling of a suitably substituted aryl halide (e.g., 1-bromo-3-fluoro-2-(methylsulphonyl)benzene) with a formyl-bearing organoboron reagent. Conversely, a borylated fluoro-sulfonyl benzene could be coupled with a halide partner containing the aldehyde precursor. The choice of catalyst, typically a palladium complex with appropriate ligands, is crucial for achieving high yields and selectivity. rsc.orgmdpi.com

The Heck reaction, which couples an alkene with an aryl halide, could also be employed to install a two-carbon unit that can be subsequently converted to the aldehyde group (e.g., via ozonolysis or hydroformylation-oxidation).

The following table outlines hypothetical Suzuki-Miyaura coupling strategies for the synthesis of a key intermediate.

Coupling Partner 1Coupling Partner 2Catalyst System (Example)Product
1-Bromo-3-fluoro-2-(methylsulphonyl)benzene4-Formylphenylboronic acidPd(PPh₃)₄ / Base3-Fluoro-2-(methylsulphonyl)biphenyl-4-carbaldehyde
2-Bromo-6-fluorobenzaldehyde(2-(Methylsulphonyl)phenyl)boronic acidPd(dppf)Cl₂ / BaseThis compound precursor

Organocatalysis in Benzaldehyde Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis, often providing complementary reactivity to metal-based catalysts. In the context of benzaldehyde synthesis, organocatalysis offers mild and environmentally benign alternatives.

A notable development is the organocatalytic formylation of arylboronic acids using glyoxylic acid as the formylating agent. dicp.ac.cn This reaction is catalyzed by simple aniline (B41778) derivatives and proceeds under metal-free conditions, producing carbon dioxide and boric acid as non-toxic byproducts. dicp.ac.cn This method's broad substrate scope and tolerance of various functional groups, including halogens, make it a highly attractive option for the late-stage synthesis of this compound from a corresponding boronic acid precursor. dicp.ac.cn

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been employed in the synthesis of substituted benzene rings from simple starting materials like aldehydes and electron-deficient alkenes. ntu.edu.sg While perhaps less direct for this specific target, these methods showcase the power of organocatalysis in constructing complex aromatic systems.

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a complex molecule like this compound provides numerous opportunities to incorporate these principles.

Sustainable Synthesis of Sulfones: The traditional synthesis of sulfones often involves the oxidation of sulfides, which can use stoichiometric amounts of potentially hazardous oxidizing agents. nih.govrptu.de Greener alternatives focus on catalytic oxidation methods using cleaner oxidants like hydrogen peroxide or even molecular oxygen. nih.govnih.gov Electrochemical methods for sulfone synthesis are also being explored as a sustainable technology. nih.govnih.gov Furthermore, the direct use of sulfur dioxide as a building block is a highly atom-economical approach. nih.gov

Fluorination Chemistry: Green approaches in fluorination chemistry aim to move away from hazardous reagents. For example, electrochemical methods for the synthesis of sulfonyl fluorides using potassium fluoride as a safe and inexpensive fluoride source have been developed. acs.org The use of catalytic methods for fluorination, as discussed earlier, also aligns with green chemistry principles by reducing waste and improving efficiency.

Catalysis and Atom Economy: The extensive use of catalytic methods, both transition metal-catalyzed and organocatalytic, is a cornerstone of green synthesis. These methods reduce the need for stoichiometric reagents and often proceed under milder conditions, saving energy. Designing synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, is also a key consideration. Late-stage functionalization strategies contribute to this by minimizing the number of steps and potential for waste generation. nih.govresearchgate.netacs.org

By carefully selecting reagents, solvents, and reaction pathways, and by prioritizing catalytic and atom-economical transformations, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methylsulphonyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The presence of the ortho-methylsulfonyl and meta-fluoro groups is expected to enhance this electrophilicity by withdrawing electron density from the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., aldol (B89426) condensations, imine formation)

Nucleophilic addition is a fundamental reaction of aldehydes. The electron-deficient carbonyl carbon of 3-Fluoro-2-(methylsulphonyl)benzaldehyde is anticipated to be highly reactive towards nucleophiles.

Aldol Condensations: In a typical aldol condensation, an enolate ion acts as a nucleophile, attacking the aldehyde. This compound can act as the electrophilic partner in crossed aldol condensations with ketones or other aldehydes that can form an enolate. Due to the absence of α-hydrogens, it cannot self-condense. The strong electron-withdrawing nature of the substituents would likely favor the initial nucleophilic addition step.

Imine Formation: The reaction of this compound with primary amines is expected to yield imines, also known as Schiff bases. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by acid. Given the electrophilicity of the aldehyde, this reaction should proceed readily.

Table 1: Expected Products from Nucleophilic Addition Reactions

Reaction TypeNucleophileExpected Product
Aldol CondensationKetone Enolate (e.g., from Acetone)4-hydroxy-4-(3-fluoro-2-(methylsulfonyl)phenyl)butan-2-one
Imine FormationPrimary Amine (e.g., Aniline)(E)-N-((3-fluoro-2-(methylsulfonyl)phenyl)methylene)aniline

This table presents the theoretically expected products from the respective reactions.

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate, chromic acid, and milder reagents like silver oxide. For this compound, oxidation would yield 3-Fluoro-2-(methylsulphonyl)benzoic acid. The reaction proceeds without significant electronic hindrance and is a common transformation for aromatic aldehydes.

Table 2: Oxidation of this compound

Starting MaterialOxidizing AgentExpected Product
This compoundKMnO₄ or CrO₃3-Fluoro-2-(methylsulphonyl)benzoic acid

This table shows the expected outcome of the oxidation reaction.

Reduction Pathways to Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol is a chemically feasible and expected reaction. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reduction is 3-Fluoro-2-(methylsulphonyl)benzyl alcohol. The commercial availability of this alcohol derivative suggests that its synthesis from the corresponding aldehyde is a viable process.

Table 3: Reduction of this compound

Starting MaterialReducing AgentExpected Product
This compoundNaBH₄ or LiAlH₄3-Fluoro-2-(methylsulphonyl)benzyl alcohol

This table illustrates the expected product from the reduction of the aldehyde.

Wittig and Horner-Wittig Reactions

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (a common type of Horner-Wittig) reaction, are powerful methods for converting aldehydes into alkenes. In the Wittig reaction, a phosphorus ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide. The Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide and often favors the formation of (E)-alkenes. This compound is expected to be a good substrate for these reactions, leading to the formation of a variety of substituted styrenes.

Table 4: Expected Products from Wittig and Related Reactions

Reaction TypeReagentExpected Product
Wittig ReactionMethyltriphenylphosphonium bromide (with base)1-Fluoro-2-(methylsulfonyl)-3-vinylbenzene
Horner-Wadsworth-EmmonsDiethyl (cyanomethyl)phosphonate (with base)(E)-3-(3-fluoro-2-(methylsulfonyl)phenyl)acrylonitrile

This table provides examples of the expected alkene products.

Reactivity Governed by the Fluorine Substitution

Role of Fluorine in Directing Further Aromatic Substitutions

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The aldehyde, methylsulfonyl, and fluoro groups are all deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself.

The directing effects of these groups are as follows:

Aldehyde (-CHO): A deactivating meta-director.

Methylsulfonyl (-SO₂CH₃): A strongly deactivating meta-director.

Fluorine (-F): A deactivating ortho-, para-director.

When multiple substituents are present, the directing effect is a combination of their individual influences. In this compound, the positions on the ring are C1 (aldehyde), C2 (methylsulfonyl), C3 (fluoro), C4, C5, and C6.

Position 4 is para to the aldehyde and ortho to the fluorine.

Position 5 is meta to the aldehyde, meta to the methylsulfonyl, and meta to the fluorine.

Position 6 is ortho to the aldehyde and ortho to the methylsulfonyl.

The powerful meta-directing and deactivating nature of the aldehyde and methylsulfonyl groups at positions 1 and 2, respectively, would strongly disfavor substitution at the ortho and para positions relative to them (positions 3, 4, 6). The fluorine at position 3 is an ortho-, para-director. It would direct towards positions 2, 4, and 6.

Considering the combined effects:

Substitution at C4 is directed by fluorine (ortho) but disfavored by the aldehyde (para).

Substitution at C5 is meta to all three groups, which is the position favored by the deactivating aldehyde and methylsulfonyl groups.

Substitution at C6 is strongly disfavored due to being ortho to two strong deactivating groups.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) at the carbon atom bearing the fluorine. The aromatic ring is significantly electron-deficient, a prerequisite for this reaction mechanism, due to the potent electron-withdrawing effects of the attached functional groups. byjus.com

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge is effectively delocalized by the ortho-methylsulfonyl group through both inductive and resonance effects. pressbooks.publibretexts.org The meta-positioned aldehyde group also contributes to the stabilization via a weaker inductive effect. byjus.com

In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. Although the carbon-fluorine bond is inherently strong, fluorine is an excellent leaving group in SNAr reactions because the bond-breaking event occurs after the rate-limiting nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine actually serves to increase the electrophilicity of the carbon it is attached to, accelerating the initial attack. masterorganicchemistry.com

The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is known to dramatically increase the rate of SNAr reactions. byjus.compressbooks.pubnih.gov The ortho-methylsulfonyl group in the title compound acts as a powerful activating group, making the fluorine atom readily displaceable by a wide range of nucleophiles under relatively mild conditions.

Table 1: Plausible SNAr Reactions of this compound
NucleophileReagent ExampleExpected ProductPlausible Conditions
AlkoxideSodium methoxide (B1231860) (NaOCH₃)3-Methoxy-2-(methylsulphonyl)benzaldehydeMethanol (solvent), Room Temp. to 60°C
AmineAmmonia (B1221849) (NH₃)3-Amino-2-(methylsulphonyl)benzaldehydePolar aprotic solvent (e.g., DMSO), Heat
ThiolateSodium thiophenoxide (NaSPh)3-(Phenylthio)-2-(methylsulphonyl)benzaldehydePolar aprotic solvent (e.g., DMF), Room Temp.
Azide (B81097)Sodium azide (NaN₃)3-Azido-2-(methylsulphonyl)benzaldehydeDMF or DMSO (solvent), Heat

Reactivity Influenced by the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect on the aromatic ring is twofold:

Activation towards Nucleophilic Attack: By strongly pulling electron density from the aromatic π-system, the sulfonyl group makes the ring highly electrophilic and thus activates it towards attack by nucleophiles. This effect is fundamental to the SNAr reactivity described in section 3.2.2. In contrast, electron-donating groups decrease the rate of nucleophilic substitution. byjus.com

Deactivation towards Electrophilic Attack: Conversely, the electron-deficient nature of the ring means it is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions would require harsh conditions to proceed and are generally unfavorable.

This dual nature allows the methylsulfonyl group to direct the reactivity of the molecule decisively towards nucleophilic substitution pathways. libretexts.org

Beyond its effects on the aromatic ring, the methylsulfonyl group possesses its own reactive site. The protons on the methyl group are alpha to the sulfonyl functionality and are consequently acidic (pKa ≈ 31 in DMSO). A strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), can deprotonate this methyl group to generate a resonance-stabilized α-sulfonyl carbanion. rsc.org

This nucleophilic carbanion can then, in principle, react with various electrophiles. However, in the context of the parent molecule, this compound, such a reaction would be complicated by the presence of the electrophilic aldehyde group, which could lead to competitive intramolecular reactions unless it is protected.

In the context of the reactions discussed, the primary role of the methylsulfonyl group is unequivocally that of an activating group . Its powerful electron-withdrawing capacity is the key driver for the high reactivity of the ortho-fluorine atom in SNAr reactions. libretexts.orgnih.gov

The methylsulfonyl group itself is generally not a viable leaving group in traditional nucleophilic aromatic substitution. Unlike sulfonate groups (-SO₃H), which can be removed in reversible sulfonation reactions, the C-S bond in an aryl methyl sulfone is robust. Displacement of the entire methylsulfonyl group typically requires specific conditions, such as certain transition-metal-catalyzed cross-coupling reactions, which operate through mechanisms distinct from SNAr. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Methylsulphonyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Elucidation of Regiochemistry and Stereochemistry

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the regiochemistry of the substituents on the benzaldehyde (B42025) ring. The chemical shifts and coupling constants of the aromatic protons would definitively establish the 1,2,3-substitution pattern. For any derivatives with stereocenters, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the relative stereochemistry.

Conformational Analysis via Multi-Dimensional NMR Techniques

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be used to assign all proton and carbon signals. Advanced techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the preferred conformation of the methylsulphonyl and aldehyde groups relative to the benzene (B151609) ring.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine atom in 3-Fluoro-2-(methylsulphonyl)benzaldehyde would provide valuable information about the electron-withdrawing effects of the adjacent sulphonyl and aldehyde groups. Coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would further aid in structural confirmation.

Dynamic NMR Studies of Rotational Barriers

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as bond rotation. For this compound, DNMR could potentially be used to determine the energy barrier for the rotation around the C-S bond of the methylsulphonyl group.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Determination

A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including:

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Without access to published research containing this specific experimental data, a scientifically rigorous and accurate article on the advanced spectroscopic and structural characterization of this compound cannot be generated.

Analysis of Intermolecular Interactions

The solid-state architecture of this compound and its derivatives is expected to be governed by a variety of intermolecular interactions, including hydrogen bonding and π-stacking. These non-covalent forces are crucial in determining the crystal packing and, consequently, the material's physical properties.

In the absence of strong hydrogen bond donors, the primary interactions would likely involve weak C—H···O hydrogen bonds. The aldehyde oxygen and the sulfonyl oxygen atoms are potential hydrogen bond acceptors. A study on 4-(Methylsulfonyl)benzaldehyde revealed that molecules are linked into a three-dimensional array by intermolecular C—H···O hydrogen bonds researchgate.net. Similarly, in various substituted benzaldehyde derivatives, the carbonyl group is known to generate diverse synthons through intermolecular C—H···O hydrogen bonds nih.gov. The presence of the electronegative fluorine atom can also lead to C—H···F interactions, which have been shown to play a structural role in the crystal packing of fluorobenzenes acs.org.

Furthermore, π-π stacking interactions between the aromatic rings are anticipated. The electron-deficient nature of the benzene ring, due to the electron-withdrawing effects of the aldehyde, sulfonyl, and fluoro groups, would influence the nature of these interactions. Staggered (parallel displaced) or T-shaped (perpendicular) stacking arrangements are generally more common than face-to-face sandwich configurations wikipedia.org. The relative positions of substituents on the aromatic ring have a profound influence on the strength of π-π stacking interactions nih.gov.

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is dictated by the subtle balance of intermolecular forces. Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. While no specific polymorphism studies on this compound have been reported, the potential for different packing arrangements exists due to the molecule's functional groups.

The interplay of the aforementioned intermolecular interactions (C—H···O, C—H···F, and π-stacking) can lead to various stable or metastable crystalline forms. The crystal packing is likely to involve the formation of supramolecular networks through these interactions nih.gov. The specific arrangement will be a compromise between maximizing attractive forces and minimizing steric repulsion. For instance, the crystal packing in some benzaldehyde derivatives is further generated by type I halogen···halogen bonding interactions, although this is less likely with fluorine nih.gov.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the electronic environment of those groups.

Assignment of Characteristic Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound are expected to show characteristic bands for the aldehyde, sulfonyl, and substituted benzene moieties. Based on data for benzaldehyde and its derivatives, the following assignments can be predicted ias.ac.inias.ac.indocbrown.infostudy.com:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretching2880-2750
Aromatic C-HStretching3100-3000
Carbonyl C=OStretching~1700
Aromatic C=CStretching1625-1440
Sulfonyl S=OAsymmetric Stretching~1350
Sulfonyl S=OSymmetric Stretching~1150
C-FStretching1250-1000
C-SStretching800-600

This table presents expected ranges and is not based on experimental data for the specific compound.

Probing Electronic Effects and Conjugation

The positions of the vibrational bands, particularly the C=O stretching frequency, are sensitive to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the fluoro and methylsulphonyl groups is expected to cause a slight increase in the C=O stretching frequency compared to unsubstituted benzaldehyde. This is due to the inductive withdrawal of electron density from the carbonyl group. Studies on substituted benzaldehydes have shown that the frequencies of vibrational modes undergo changes upon substitution ias.ac.in. The conjugation of the aldehyde group with the aromatic ring also influences the C=O stretching frequency, typically lowering it compared to aliphatic aldehydes docbrown.info.

Mass Spectrometry and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The exact mass can be calculated from the isotopic masses of the constituent atoms (C, H, F, O, S). While no specific HRMS data for this compound is available, this technique is a standard method for the characterization of novel organic compounds researchgate.net.

The fragmentation of aromatic sulfonyl compounds in mass spectrometry often involves characteristic losses. A common fragmentation pathway for aromatic sulfonamides is the elimination of SO₂ (a loss of 64 Da) via rearrangement nih.govresearchgate.net. This pathway is promoted by electron-withdrawing groups on the aromatic ring nih.gov. For aromatic sulfones, fragmentation can also proceed through the loss of the sulfonyl group or cleavage of the C-S bonds cdnsciencepub.com.

A plausible fragmentation pathway for this compound under electron ionization (EI) could involve the following steps:

Loss of the formyl radical (-CHO): This would lead to a fragment ion corresponding to the substituted benzene ring.

Loss of the methyl radical (-CH₃): Cleavage of the S-CH₃ bond.

Loss of sulfur dioxide (SO₂): A rearrangement followed by the elimination of SO₂.

Loss of carbon monoxide (CO): From the aldehyde group.

The relative abundance of these fragment ions would provide valuable structural information.

Tandem Mass Spectrometry for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS provides valuable insights into the connectivity of the molecule by inducing characteristic fragmentation patterns. The fragmentation of the molecular ion is influenced by the nature and position of the substituents on the benzene ring.

The primary fragmentation pathways for this compound are expected to involve cleavages adjacent to the carbonyl group, the sulfonyl group, and the aromatic ring. The initial ionization process would generate a molecular ion, which then undergoes collision-induced dissociation to produce a series of fragment ions.

A plausible fragmentation pathway for this compound would involve the following key steps:

Loss of the formyl radical (•CHO): A common fragmentation for benzaldehydes is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of a formyl radical.

Loss of the methyl radical (•CH3): The methylsulfonyl group can undergo fragmentation through the loss of a methyl radical.

Loss of sulfur dioxide (SO2): A characteristic fragmentation of aromatic sulfones and related compounds is the elimination of a neutral sulfur dioxide molecule. This often occurs through a rearrangement process.

Cleavage of the C-S bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to fragments corresponding to the substituted phenyl ring and the methylsulfonyl group.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom from the aldehyde, the resulting acylium ion can lose carbon monoxide.

These fragmentation processes result in a series of product ions with specific mass-to-charge ratios (m/z). By analyzing the m/z values of these fragments, the structural features of the parent molecule can be confirmed.

Table 1: Predicted Tandem Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Fragment (m/z)
202.02[M-H]⁺H201.02
202.02[M-CHO]⁺CHO173.00
202.02[M-CH₃]⁺CH₃187.01
202.02[M-SO₂]⁺˙SO₂138.03
173.00[M-CHO-CO]⁺CO145.01
187.01[M-CH₃-SO₂]⁺SO₂123.02

Note: The m/z values are predicted based on the chemical formula C₈H₇FO₃S and may vary slightly in experimental data.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure and electronic system.

The UV-Visible spectrum of this compound is primarily determined by the electronic transitions associated with the benzaldehyde chromophore, which is modified by the presence of the fluorine and methylsulfonyl substituents. The benzene ring and the carbonyl group of the aldehyde constitute the fundamental chromophore.

The expected electronic transitions for this compound include:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* transitions, typically at shorter wavelengths. For substituted benzaldehydes, these transitions are often observed in the region of 240-280 nm.

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths, often above 300 nm for aromatic aldehydes.

The substituents on the benzaldehyde ring influence the positions and intensities of these absorption bands:

Methylsulphonyl group (-SO₂CH₃): This is a strongly electron-withdrawing group. Its presence can cause a bathochromic shift (red shift) of the π → π* absorption band due to its ability to extend the conjugation of the π-system and lower the energy of the excited state.

The combination of these functional groups is expected to result in a UV-Visible spectrum with distinct absorption bands corresponding to the π → π* and n → π* transitions of the substituted benzaldehyde system.

Table 2: Predicted UV-Visible Absorption Data for this compound

Solventλmax (nm) for π → πε (M⁻¹cm⁻¹) for π → πλmax (nm) for n → πε (M⁻¹cm⁻¹) for n → π
Ethanol~255~12,000~320~150
Cyclohexane~250~13,500~325~130

Note: The provided data are hypothetical and based on the analysis of similar compounds. Actual experimental values may differ.

Computational and Theoretical Studies on 3 Fluoro 2 Methylsulphonyl Benzaldehyde

Quantum Chemical Calculations (DFT, ab initio)

No specific peer-reviewed studies employing Density Functional Theory (DFT) or ab initio methods to analyze 3-Fluoro-2-(methylsulphonyl)benzaldehyde were identified. Such calculations would be invaluable for a deep understanding of the molecule's intrinsic properties.

A detailed analysis of the electronic structure of this compound, including the energies and distribution of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available. Information on charge distribution and molecular electrostatic potential maps, which are crucial for predicting reactivity, has not been published.

There are no published studies on the geometry optimization or the conformational landscape of this compound. A comprehensive conformational analysis would identify the most stable spatial arrangements of the molecule and the energy barriers between them, which is fundamental to understanding its chemical behavior.

While computational methods are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies to aid in experimental characterization, no such predictive data has been published for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational elucidation of reaction mechanisms involving this compound has not been a subject of research in the available literature.

No information exists regarding the characterization of transition states or the calculation of activation energies for reactions involving this compound. These parameters are critical for understanding the kinetics and feasibility of chemical transformations.

Detailed reaction pathway mapping and the generation of energetic profiles for reactions involving this compound are not available. Such studies would provide a theoretical framework for its reactivity and potential synthetic applications.

Molecular Modeling and Dynamics Simulations

Conformational Flexibility and Torsional Barriers

No specific data is available in the scientific literature regarding the conformational flexibility and torsional barriers of this compound.

Intermolecular Interactions in Solution and Solid State

There are no published studies detailing the specific intermolecular interactions of this compound in either the solution or solid state.

Quantitative Structure-Reactivity Relationships (QSRR)

Correlating Structural Features with Reactivity Parameters

No QSRR studies have been published that correlate the structural features of this compound with its reactivity parameters.

Hammett and Taft Analyses of Substituent Effects

There are no reports of Hammett or Taft analyses being performed on this compound to quantify the electronic effects of its substituents.

Strategic Applications of 3 Fluoro 2 Methylsulphonyl Benzaldehyde As a Synthetic Building Block

Construction of Fluorinated Heterocyclic Compounds

The presence of the aldehyde functionality, coupled with the electronic effects of the fluorine and methylsulfonyl substituents, makes 3-Fluoro-2-(methylsulphonyl)benzaldehyde a key precursor for the synthesis of a variety of fluorinated heterocycles. These scaffolds are of significant interest in medicinal chemistry and materials science due to the often-enhanced biological and physical properties conferred by the fluorine atom.

Synthesis of Pyrimidine (B1678525) Derivatives

While specific examples of the direct use of this compound in the synthesis of pyrimidine derivatives are not extensively documented in readily available literature, its structural features lend themselves to established synthetic routes. One common method for pyrimidine synthesis is the Biginelli reaction or similar multicomponent reactions. In a hypothetical scenario, this compound could react with a β-dicarbonyl compound, such as ethyl acetoacetate, and a urea (B33335) or thiourea (B124793) derivative. The aldehyde would serve as the electrophilic component, condensing with the active methylene (B1212753) compound and urea to form the dihydropyrimidine (B8664642) core. The fluorine and methylsulfonyl groups would be incorporated into the final pyrimidine ring, providing a route to novel substituted pyrimidines.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. An indirect application of this compound in this context would be its initial use in a Knoevenagel or Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated ketone (a chalcone). This intermediate, bearing the 3-fluoro-2-(methylsulphonyl)phenyl moiety, could then undergo cyclization with hydrazine or a substituted hydrazine to yield the corresponding pyrazole. The regioselectivity of the cyclization would be influenced by the electronic nature of the substituents on the chalcone.

Synthesis of Quinoline (B57606) and Isoquinoline (B145761) Scaffolds

The construction of quinoline and isoquinoline frameworks can be achieved through various classical methods such as the Friedländer, Skraup, or Pomeranz-Fritsch reactions. The aldehyde group of this compound is a key functional handle for such transformations. For instance, in a Friedländer-type synthesis, it could be condensed with a 2-aminoaryl ketone or a compound containing an activated methylene group adjacent to a nitro group, which is subsequently reduced. The electron-withdrawing nature of the ortho-methylsulfonyl group could influence the cyclization step. Similarly, for isoquinoline synthesis, derivatives of this aldehyde could be employed in strategies like the Bischler-Napieralski or Pictet-Spengler reactions, following initial elaboration of the aldehyde into a suitable precursor.

Synthesis of Other N-, O-, S-Containing Heterocycles

The reactivity of the aldehyde group allows for the synthesis of a broader range of heterocycles. Reaction with binucleophiles is a common strategy. For example:

Benzimidazoles: Condensation with ortho-phenylenediamines would lead to the formation of 2-substituted benzimidazoles, incorporating the 3-fluoro-2-(methylsulphonyl)phenyl group.

Thiazoles: Reaction with α-aminothiols or their equivalents could provide a route to thiazole (B1198619) derivatives.

Oxazoles: Condensation with α-amino ketones could be employed for the synthesis of oxazole (B20620) rings.

The specific reaction conditions and the nature of the binucleophile would determine the final heterocyclic system.

Role in Carbon-Carbon Bond-Forming Reactions

Beyond its use in heterocycle synthesis, the aromatic ring of this compound, activated by its substituents, can participate in various carbon-carbon bond-forming reactions, further extending its synthetic utility.

Cross-Coupling Methodologies (e.g., Palladium-catalyzed reactions, organozinc couplings)

While the fluorine atom is generally stable in many cross-coupling reactions, the aryl halide or a triflate derivative of a corresponding phenol (B47542) could be a handle for such transformations. However, a more plausible scenario involves the transformation of the aldehyde group into a functionality suitable for cross-coupling. For example, conversion of the aldehyde to a halide or triflate would enable its participation in Suzuki, Stille, or Negishi couplings.

Alternatively, the inherent reactivity of the aromatic ring could be exploited. The electron-deficient nature of the ring, due to the methylsulfonyl group, might make it amenable to nucleophilic aromatic substitution (SNAr) reactions, which can be considered a type of carbon-carbon bond formation when a carbon nucleophile is used.

Multicomponent Reaction Strategies

While specific research detailing the participation of this compound in multicomponent reactions (MCRs) is not extensively documented, the inherent reactivity of its aldehyde functional group suggests its high potential as a key reactant in such convergent synthetic strategies. MCRs, which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy.

The aldehyde group is a cornerstone of many well-known MCRs. For instance, in reactions analogous to the Biginelli reaction , this compound could potentially react with a β-ketoester and urea or thiourea to generate dihydropyrimidinones. Similarly, its participation in the Hantzsch dihydropyridine (B1217469) synthesis would involve its condensation with two equivalents of a β-ketoester and an ammonia (B1221849) source to yield substituted dihydropyridines. The electron-withdrawing nature of the adjacent fluoro and methylsulfonyl groups would likely enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial condensation steps of these reactions.

The following table illustrates the potential of this compound in various MCRs based on the reactivity of the benzaldehyde (B42025) moiety.

Multicomponent ReactionPotential Reactants with this compoundPotential Product Class
Ugi ReactionAn amine, a carboxylic acid, and an isocyanideα-Acylamino carboxamides
Passerini ReactionA carboxylic acid and an isocyanideα-Acyloxy carboxamides
Kabachnik-Fields ReactionAn amine and a dialkyl phosphiteα-Aminophosphonates
Biginelli ReactionA β-ketoester and urea/thioureaDihydropyrimidin(thi)ones

This table is illustrative of potential applications and is based on the known reactivity of benzaldehydes in these named reactions.

Development of Advanced Intermediates in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry. The compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, leveraging its distinct functional groups for diversification.

Precursor to Complex Fluorinated Organic Molecules

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound is an attractive precursor for the synthesis of novel fluorinated heterocyclic compounds. The aldehyde can be readily converted into a variety of other functional groups or used as a handle for ring-forming reactions. For example, it can undergo reductive amination to introduce substituted aminomethyl groups or serve as an electrophile in condensation reactions with various nucleophiles to build complex scaffolds.

Strategic Use of the Aldehyde, Fluoro, and Sulfonyl Groups as Anchors for Diversification

The three functional groups of this compound offer orthogonal reactivity, allowing for sequential and selective modifications.

The Aldehyde Group: This is the most versatile handle for initial transformations. It can participate in Wittig reactions to form alkenes, Henry reactions to form nitroalcohols, and Grignard reactions to generate secondary alcohols, among many other possibilities.

The Fluoro Group: The fluorine atom can influence the acidity of adjacent protons and direct metallation reactions (ortho-directed metallation), although the presence of the sulfonyl group would be a competing factor. In later stages of a synthesis, it could potentially be displaced via nucleophilic aromatic substitution, particularly if further activating groups are present.

The Methylsulfonyl Group: This strong electron-withdrawing group activates the aromatic ring for nucleophilic aromatic substitution. Its presence also offers opportunities for further chemical modification, such as α-functionalization of the methyl group or its potential conversion to other sulfur-containing functionalities.

Applications in Material Science Precursor Synthesis

The unique electronic properties conferred by the fluoro and methylsulfonyl substituents make this compound a candidate for the synthesis of novel organic materials. The electron-deficient nature of the aromatic ring could be exploited in the design of n-type organic semiconductors.

Derivatives of this benzaldehyde could be incorporated into conjugated polymer backbones or used to create small molecules for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The aldehyde functionality provides a convenient point of attachment for polymerization or for building larger, well-defined molecular structures through reactions like the Wittig or Horner-Wadsworth-Emmons reactions. The presence of the sulfonyl group can also enhance the thermal stability and influence the solid-state packing of the resulting materials.

Future Perspectives in Synthetic Design and Chemical Transformations Utilizing the Compound

The synthetic potential of this compound is far from fully explored. Future research is likely to focus on several key areas:

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group, such as asymmetric aldol (B89426), Michael, or allylation reactions, would provide access to chiral building blocks for the pharmaceutical industry.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring, guided by one of the existing substituents, could offer novel and efficient routes to polysubstituted derivatives, avoiding the need for pre-functionalized starting materials.

Novel Multicomponent Reactions: The design of new MCRs that specifically leverage the unique electronic and steric environment of this compound could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.

Flow Chemistry Applications: The use of this compound in continuous flow systems could enable safer and more scalable syntheses of its derivatives, particularly for reactions that are highly exothermic or involve hazardous reagents.

Q & A

Q. What are the key synthetic routes for preparing 3-Fluoro-2-(methylsulphonyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts sulfonylation followed by fluorination. For example, 2-(methylsulphonyl)benzaldehyde can undergo electrophilic fluorination using Selectfluor™ in acetonitrile at 60°C. Alternatively, direct sulfonation of 3-fluorobenzaldehyde derivatives using methylsulfonyl chloride in the presence of AlCl₃ has been reported. Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents like DMF improve sulfonylation efficiency, while excessive fluorination reagents may lead to over-halogenation. Purity (>97%) is typically confirmed via HPLC or GC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while the methylsulphonyl group shows a distinct triplet in ¹³C NMR (δ ~45 ppm for CH₃, δ ~125 ppm for SO₂).
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches).
  • X-ray crystallography : Resolves steric effects of the ortho-fluoro and methylsulphonyl groups, confirming dihedral angles between aromatic and sulfonyl planes (~15–20°) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent aldehyde oxidation or moisture absorption.
  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong bases or reducing agents, which may trigger exothermic decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the methylsulphonyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing methylsulphonyl group activates the benzene ring for NAS at specific positions. Computational studies (DFT) suggest that the meta position to the sulfonyl group (C5) becomes highly electrophilic due to resonance and inductive effects. Experimental validation involves reacting the compound with amines (e.g., pyrrolidine) in DMSO at 80°C, monitored by TLC. Competing fluorodehydroxylation may occur under basic conditions, requiring pH control .

Q. What strategies mitigate competing side reactions during derivatization of this compound for drug-discovery applications?

  • Methodological Answer :
  • Protecting the aldehyde : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid to prevent undesired Schiff base formation.
  • Selective fluorination retention : Use mild reducing agents (e.g., NaBH₄) for ketone intermediates to avoid defluorination.
  • Catalytic optimization : Palladium-mediated cross-coupling (Suzuki-Miyaura) with aryl boronic acids requires ligand screening (e.g., SPhos) to suppress sulfonyl group interference .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer :
  • Standardized calibration : Ensure NMR spectra are referenced to TMS (δ 0 ppm) and recorded in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity profiling : Use LC-MS to identify side products (e.g., sulfonic acid derivatives from over-oxidation) that may skew data.
  • Collaborative validation : Cross-check data with databases like NIST Chemistry WebBook, which provides peer-reviewed spectral libraries .

Q. What role does this compound play in designing fluorinated bioactive molecules, and how is its metabolic stability assessed?

  • Methodological Answer : The fluorinated benzaldehyde scaffold is a precursor to protease inhibitors and kinase modulators. Metabolic stability is evaluated via:
  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor aldehyde oxidase (AO)-mediated degradation using LC-MS/MS.
  • Isotope labeling : Introduce ¹⁸O or deuterium at the aldehyde group to track metabolic pathways.
  • Computational ADME : Tools like SwissADME predict susceptibility to Phase I oxidation based on electron-withdrawing group effects .

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